molecular formula C9H6F6 B1390560 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1138445-21-2

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No. B1390560
M. Wt: 228.13 g/mol
InChI Key: SCMLASWVDZHJJU-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene, commonly referred to as FDTFB, is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 153°C and a flash point of -23°C. FDTFB is a versatile and highly reactive compound, making it a useful tool for a variety of laboratory experiments.

Scientific Research Applications

Fluorination Processes

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene is involved in various fluorination processes. For instance, Parsons (1972) studied the fluorination of 1,3-Bis-(trifluoromethyl)benzene, highlighting the formation of lightly fluorinated products, including 1-fluoro-2,4-bis-(trifluoromethyl)benzene, under certain conditions. This study provides insights into the mechanistic implications of fluorination reactions involving similar compounds (Parsons, 1972).

Photochemical Properties

The photochemical properties of compounds closely related to 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene, such as 1‐fluoro‐2‐(trifluoromethyl)benzene, have been extensively studied. Al-ani (1973) explored the fluorescence spectra and quenching of singlet state emission in similar compounds, providing valuable information on their photophysical behavior (Al-ani, 1973).

Polymer Synthesis

In polymer science, the compound plays a role in the synthesis of hyperbranched poly(arylene ether)s. Banerjee et al. (2009) demonstrated the use of a trifluoromethyl-activated trifluoro monomer in producing high molecular weight polymers with excellent thermal stability and other desirable properties (Banerjee et al., 2009).

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry. For example, Ichikawa et al. (2002) reported on the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, demonstrating the role of compounds like 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene in facilitating 'anti-Baldwin' cyclizations (Ichikawa et al., 2002).

Organometallic Synthesis

In organometallic chemistry, derivatives of this compound, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, have been used as starting materials. Porwisiak and Schlosser (1996) demonstrated its utility in creating various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).

properties

IUPAC Name

1-(1,1-difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-8(11,12)5-2-6(9(13,14)15)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMLASWVDZHJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197284
Record name 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene

CAS RN

1138445-21-2
Record name 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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